Decanhydroisoquinoline-3-carboxylic acid is a significant compound in organic chemistry, known for its unique structural features and potential applications in various fields, including medicinal chemistry. This compound belongs to the isoquinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine-like ring. The specific carboxylic acid functional group at the C-3 position enhances its reactivity and biological activity.
Decanhydroisoquinoline-3-carboxylic acid can be synthesized through various organic reactions involving isoquinoline derivatives. The compound is not typically found in nature but can be produced in laboratory settings using synthetic methodologies.
The synthesis of decanhydroisoquinoline-3-carboxylic acid can be achieved through several methods, often involving multi-step reactions that include cyclization and functionalization processes.
A notable synthesis pathway involves:
Decanhydroisoquinoline-3-carboxylic acid features a bicyclic structure that includes:
Decanhydroisoquinoline-3-carboxylic acid participates in various chemical reactions due to its functional groups.
The reactivity of decanhydroisoquinoline-3-carboxylic acid is influenced by its bicyclic structure and the presence of electron-withdrawing groups, which enhance its electrophilic character .
The mechanism of action for decanhydroisoquinoline-3-carboxylic acid primarily involves its interaction with biological targets, which may include enzymes or receptors.
Research indicates that compounds similar to decanhydroisoquinoline derivatives exhibit biological activities such as antimicrobial and anticancer properties .
Decanhydroisoquinoline-3-carboxylic acid exhibits several notable physical and chemical properties:
Relevant analyses such as infrared spectroscopy confirm functional groups present in the molecule, while nuclear magnetic resonance provides insight into its structural characteristics .
Decanhydroisoquinoline-3-carboxylic acid has several scientific uses:
The three-dimensional orientation of the carboxylic acid moiety in decahydroisoquinoline derivatives critically determines receptor selectivity and antagonistic potency. Studies comparing C-1 versus C-3 carboxylic acid positioning demonstrated that C-3 substitution generates optimal steric and electronic complementarity with ionotropic glutamate receptors. In AMPA ([3H]AMPA) receptor binding assays, C-3 carboxylic acid derivatives exhibited IC50 values in the nanomolar range (55–856 nM), while C-1 substituted analogs showed >10-fold reduced affinity [1] [3]. This preference arises from the C-3 acid’s ability to form salt bridges with arginine residues in the ligand-binding domain (LBD) of GluA2 subunits, mimicking the natural glutamate conformation. For NMDA ([3H]CGS 19755) receptors, the same stereochemical preference holds: Compound 31a (phosphonate at C-6, carboxylic acid at C-3) displaced radioligands at IC50 = 55 ± 14 nM, whereas C-1 carboxylated isomers showed negligible activity [3].
Table 1: Receptor Binding Affinities of Carboxylic Acid Positional Isomers
Compound | Carboxylic Acid Position | [3H]AMPA IC50 (nM) | [3H]CGS 19755 IC50 (nM) |
---|---|---|---|
1 | C-3 | 110 ± 12 | >10,000 |
Isomer A | C-1 | 1,850 ± 210 | >10,000 |
31a | C-3 | >10,000 | 55 ± 14 |
31a-iso | C-1 | >10,000 | 1,240 ± 180 |
The degree of saturation in the isoquinoline scaffold directly influences conformational rigidity and receptor selectivity. Decahydroisoquinoline (full saturation) adopts a rigid chair-boat conformation that positions the C-3 carboxylic acid and C-6 substituent in a fixed trans-diaxial orientation. This geometry maximizes interactions with the AMPA receptor’s hydrophobic subpocket and polar residues, yielding IC50 values of 40–110 nM [1]. Conversely, tetrahydroisoquinoline (partial saturation) introduces conformational flexibility and planarity, reducing receptor complementarity. Saturation state also impacts metabolic stability: Decahydro derivatives resist oxidative degradation in hepatic microsomes due to the absence of alkene bonds, enhancing in vivo half-lives. In murine maximal electroshock models, decahydro analogs like LY293558 suppressed seizures at 2.5 mg/kg (intraperitoneal), whereas tetrahydro analogs required 5–10-fold higher doses for equivalent effects [1].
The linker length between the decahydroisoquinoline core and distal acidic groups profoundly modulates receptor antagonism. A two-carbon ethylene spacer (–CH2–CH2–) between C-6 and tetrazole optimizes AMPA receptor binding, with [3H]AMPA displacement IC50 = 110 ± 12 nM. Shorter methylene linkers reduce potency (IC50 >1,000 nM), while longer propylene chains induce entropic penalties due to increased flexibility [1] [3]. Molecular dynamics simulations reveal the ethylene spacer’s ideal length allows the tetrazole to form hydrogen bonds with Thr655 and Glu402 in the AMPA LBD without steric clash. In vivo, ethylene-spaced antagonists like LY301199 inhibited electroshock-induced convulsions at 1.25 mg/kg, whereas methyl-spaced analogs required ≥5 mg/kg for similar efficacy [1].
Replacing the tetrazole at the 6-position with other acidic bioisosteres diversifies physicochemical properties while modulating receptor selectivity:
Table 2: Pharmacological Profile of Acidic Bioisosteres at the 6-Position
Bioisostere | [3H]AMPA IC50 (nM) | Solubility (mg/mL) | log P | NMDA Cortex Wedge IC50 (μM) |
---|---|---|---|---|
Tetrazole | 110 ± 12 | 0.8 | 0.9 | >40 |
Phosphonic acid | >10,000 | 12.5 | −1.2 | 0.15 ± 0.01 |
Sulfonic acid | 1,850 ± 310 | >20 | −3.1 | 3.8 ± 0.7 |
Acyl sulfonamide | 220 ± 45 | 5.2 | −0.3 | 8.9 ± 1.2 |
1,2,4-Triazole | 790 ± 110 | 1.1 | 1.4 | >40 |
Aryl substituents on the C-6 spacer chain introduce π-stacking interactions with receptor aromatic residues, while alkyl groups modulate flexibility:
NMR studies confirmed that α-methyl groups stabilized gauche conformations of ethylene linkers, while phenyl groups adopted perpendicular orientations relative to the bicyclic core, maximizing receptor contact [6].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: